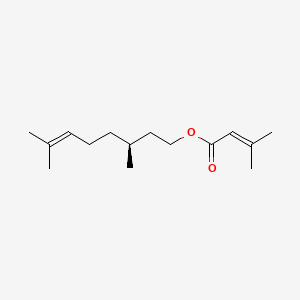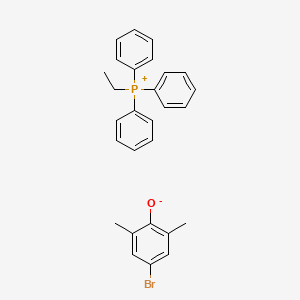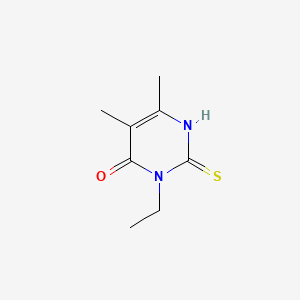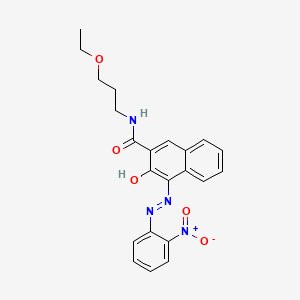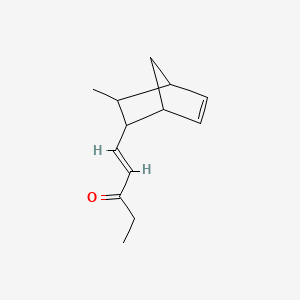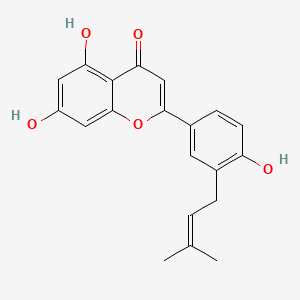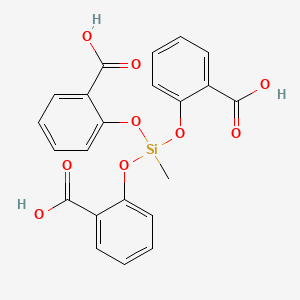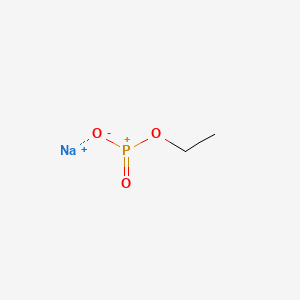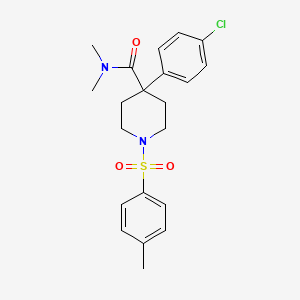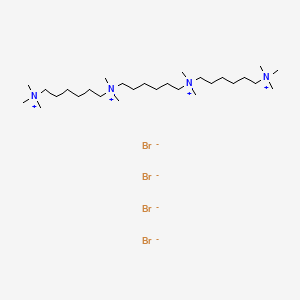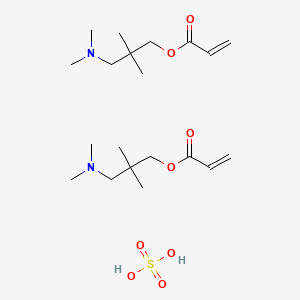
Bis((3-(acryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((3-(acryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate is a quaternary ammonium compound with significant applications in various fields. This compound is known for its unique structure, which includes two acryloyloxy groups attached to a dimethylpropyl dimethylammonium core, and is paired with a sulphate anion. Its properties make it useful in polymer chemistry, particularly in the synthesis of polymerizable monomers with antibacterial activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis((3-(acryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate typically involves the quaternization of tertiary amines with halocarbons. One common method includes the reaction of dimethylaminoethyl methacrylate with acryloyl chloride in the presence of a base, followed by quaternization with dimethyl sulfate . The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or water .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The process may include steps like purification through crystallization or distillation to remove any impurities and obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Bis((3-(acryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.
Substitution Reactions: The acryloyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under conditions such as elevated temperatures or UV light.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Bis((3-(acryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polymerizable monomers with antibacterial activity.
Biology: Employed in the development of antibacterial agents for dental materials.
Medicine: Investigated for its potential in creating antimicrobial surfaces and coatings.
Industry: Utilized in the production of adhesives and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of Bis((3-(acryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the phospholipid bilayer of bacterial cell membranes, leading to cell lysis and death . This compound targets the cell membrane integrity, making it effective against a broad spectrum of bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antibacterial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Uniqueness
Bis((3-(acryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate is unique due to its dual acryloyloxy groups, which enhance its polymerization capabilities and make it particularly useful in creating polymerizable monomers with antibacterial activity . This sets it apart from other quaternary ammonium compounds that may not have the same polymerization potential .
Propriétés
Numéro CAS |
95873-48-6 |
|---|---|
Formule moléculaire |
C20H40N2O8S |
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
[3-(dimethylamino)-2,2-dimethylpropyl] prop-2-enoate;sulfuric acid |
InChI |
InChI=1S/2C10H19NO2.H2O4S/c2*1-6-9(12)13-8-10(2,3)7-11(4)5;1-5(2,3)4/h2*6H,1,7-8H2,2-5H3;(H2,1,2,3,4) |
Clé InChI |
WJSTVUXBKGTLBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN(C)C)COC(=O)C=C.CC(C)(CN(C)C)COC(=O)C=C.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


